Cas no 32815-85-3 (2-hydrazinylacetic acid hydrochloride)

2-Hydrazinylacetic acid hydrochloride is a hydrazine derivative with the molecular formula C₂H₇N₂O₂·HCl. This compound serves as a versatile building block in organic synthesis, particularly in the preparation of hydrazides, heterocycles, and pharmaceutical intermediates. Its hydrochloride salt form enhances stability and solubility in aqueous and polar solvents, facilitating handling and reactivity in various chemical transformations. The hydrazine moiety enables condensation reactions with carbonyl compounds, making it valuable for synthesizing hydrazones and other functionalized derivatives. Its consistent purity and well-defined structure ensure reliable performance in research and industrial applications, including medicinal chemistry and materials science. Proper storage under anhydrous conditions is recommended to maintain its integrity.
2-hydrazinylacetic acid hydrochloride structure
32815-85-3 structure
Product Name:2-hydrazinylacetic acid hydrochloride
CAS No:32815-85-3
MF:C2H7ClN2O2
MW:126.542179346085
CID:1451622
PubChem ID:55207204
Update Time:2025-10-28

2-hydrazinylacetic acid hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Acetic acid, hydrazino-, monohydrochloride
    • AKOS006221482
    • hydrazinoacetic acid HCl salt
    • SCHEMBL4062946
    • ANYWNFZYMDFVLU-UHFFFAOYSA-N
    • 32815-85-3
    • hydrazinoacetic acid hydrochloride
    • HYDRAZINYLACETIC ACID HYDROCHLORIDE
    • EN300-131120
    • 2-hydrazinylacetic acid;hydrochloride
    • 2-hydrazinylaceticacidhydrochloride
    • 2-hydrazinylacetic acid hydrochloride
    • Inchi: 1S/C2H6N2O2.ClH/c3-4-1-2(5)6;/h4H,1,3H2,(H,5,6);1H
    • InChI Key: ANYWNFZYMDFVLU-UHFFFAOYSA-N
    • SMILES: Cl.OC(CNN)=O

Computed Properties

  • Exact Mass: 154.05103
  • Monoisotopic Mass: 126.0196052g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 53.5
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.4Ų

Experimental Properties

  • PSA: 64.35

2-hydrazinylacetic acid hydrochloride Pricemore >>

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2-hydrazinylacetic acid hydrochloride Related Literature

Additional information on 2-hydrazinylacetic acid hydrochloride

Introduction to 2-hydrazinylacetic acid hydrochloride (CAS No. 32815-85-3)

2-hydrazinylacetic acid hydrochloride, with the chemical formula C₃H₈N₄·HCl, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound has garnered considerable attention due to its versatile applications in drug development, particularly in the synthesis of bioactive molecules and as an intermediate in the preparation of various therapeutic agents. The inclusion of the hydrazine moiety in its structure imparts unique reactivity, making it a valuable building block for medicinal chemists.

The CAS number 32815-85-3 uniquely identifies this compound and distinguishes it from other isomers or derivatives. Its hydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in various biochemical assays and pharmaceutical formulations. This property is particularly advantageous in drug delivery systems where solubility plays a critical role in bioavailability and efficacy.

In recent years, 2-hydrazinylacetic acid hydrochloride has been extensively studied for its potential applications in the treatment of various diseases. One of the most promising areas of research involves its use as a precursor in the synthesis of antitumor agents. The hydrazine group can react with carbonyl compounds to form hydrazones, which are known to exhibit inhibitory effects on certain enzymes involved in cancer cell proliferation. For instance, studies have demonstrated that derivatives of this compound can interfere with the activity of poly(ADP-ribose) polymerase (PARP), an enzyme implicated in DNA repair mechanisms and cancer therapy resistance.

Moreover, 2-hydrazinylacetic acid hydrochloride has shown potential in the development of antimicrobial agents. The hydrazine moiety can coordinate with metal ions, forming complexes that exhibit antibacterial and antifungal properties. These complexes have been investigated for their ability to disrupt microbial cell membranes, leading to cell lysis and death. Such findings make this compound a promising candidate for novel antimicrobial strategies, especially against drug-resistant pathogens.

Recent advancements in computational chemistry have also highlighted the significance of 2-hydrazinylacetic acid hydrochloride in drug design. Molecular modeling studies have revealed that this compound can interact with specific biological targets through hydrogen bonding and other non-covalent interactions. These insights have guided the development of more refined derivatives with enhanced binding affinity and selectivity. For example, modifications to the acetic acid moiety have been explored to improve pharmacokinetic properties, such as oral bioavailability and metabolic stability.

The role of 2-hydrazinylacetic acid hydrochloride in enzyme inhibition has been further explored through structural biology techniques. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have provided detailed insights into how this compound binds to its target enzymes. These structural data have been instrumental in rational drug design, allowing chemists to optimize the compound's structure for better therapeutic efficacy. For instance, computational docking studies have identified key residues on the enzyme surface that interact with the hydrazine group, providing a framework for designing more potent inhibitors.

In addition to its applications in oncology and antimicrobial therapy, 2-hydrazinylacetic acid hydrochloride has been investigated for its potential role in neurodegenerative diseases. Preliminary studies suggest that derivatives of this compound can modulate neurotransmitter systems by interacting with receptors and ion channels in the brain. These findings are particularly intriguing given the increasing prevalence of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further research is warranted to explore these applications and develop novel therapeutic strategies.

The synthesis of 2-hydrazinylacetic acid hydrochloride involves well-established chemical pathways that ensure high yield and purity. The process typically begins with ethylene oxide hydration followed by reaction with hydrazine hydrate. The resulting intermediate is then converted into its hydrochloride salt to enhance stability and solubility. Advances in green chemistry have also led to the development of more sustainable synthetic routes, minimizing waste generation and reducing environmental impact.

The quality control of 2-hydrazinylacetic acid hydrochloride is stringent due to its critical applications in pharmaceuticals. Analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are employed to verify purity and identify impurities. These methods ensure that the compound meets regulatory standards before being used in clinical trials or commercial products.

The future prospects of 2-hydrazinylacetic acid hydrochloride are promising, with ongoing research expanding its therapeutic potential across multiple disease areas. Innovations in drug delivery systems, such as nanotechnology-based formulations, are expected to enhance the compound's bioavailability and targeted action. Additionally, interdisciplinary approaches combining computational modeling with experimental validation will continue to drive advancements in its application.

In conclusion, 2-hydrazinylacetic acid hydrochloride (CAS No. 32815-85-3) is a multifunctional compound with significant implications in pharmaceutical chemistry and biochemistry. Its unique structural features make it a valuable tool for drug development, particularly in oncology, antimicrobial therapy, and neurodegenerative disease treatment. As research progresses, this compound is poised to play an increasingly important role in addressing global health challenges.

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